molecular formula C19H21ClN2O2 B6918584 N-[1-(4-chlorophenyl)cyclopentyl]-2-(3-methyl-2-oxopyridin-1-yl)acetamide

N-[1-(4-chlorophenyl)cyclopentyl]-2-(3-methyl-2-oxopyridin-1-yl)acetamide

Cat. No.: B6918584
M. Wt: 344.8 g/mol
InChI Key: YYXFESATVAZARK-UHFFFAOYSA-N
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Description

N-[1-(4-chlorophenyl)cyclopentyl]-2-(3-methyl-2-oxopyridin-1-yl)acetamide is an organic compound with potential applications in various scientific fields. This compound features a cyclopentyl group attached to a chlorophenyl ring and a pyridinyl acetamide moiety, making it structurally unique and potentially useful in medicinal chemistry and other research areas.

Properties

IUPAC Name

N-[1-(4-chlorophenyl)cyclopentyl]-2-(3-methyl-2-oxopyridin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O2/c1-14-5-4-12-22(18(14)24)13-17(23)21-19(10-2-3-11-19)15-6-8-16(20)9-7-15/h4-9,12H,2-3,10-11,13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYXFESATVAZARK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN(C1=O)CC(=O)NC2(CCCC2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-chlorophenyl)cyclopentyl]-2-(3-methyl-2-oxopyridin-1-yl)acetamide typically involves multiple steps:

    Formation of the Cyclopentyl Intermediate: The cyclopentyl group is introduced through a cyclization reaction, often starting from a suitable precursor such as a cyclopentyl halide.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorophenyl halide reacts with the cyclopentyl intermediate.

    Formation of the Pyridinyl Acetamide Moiety: The pyridinyl acetamide group is synthesized through a condensation reaction involving a pyridine derivative and an acetamide precursor.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using high-yielding reactions, cost-effective reagents, and efficient purification techniques to ensure the compound is produced in sufficient quantities and purity for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-chlorophenyl)cyclopentyl]-2-(3-methyl-2-oxopyridin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halides (e.g., chlorides, bromides) and bases (e.g., sodium hydroxide) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

N-[1-(4-chlorophenyl)cyclopentyl]-2-(3-methyl-2-oxopyridin-1-yl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(4-chlorophenyl)cyclopentyl]-2-(3-methyl-2-oxopyridin-1-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(4-chlorophenyl)cyclopentyl]-2-(2-oxopyridin-1-yl)acetamide: Similar structure but lacks the methyl group on the pyridine ring.

    N-[1-(4-chlorophenyl)cyclopentyl]-2-(3-methyl-2-oxopyridin-1-yl)propionamide: Similar structure with a propionamide group instead of an acetamide group.

Uniqueness

N-[1-(4-chlorophenyl)cyclopentyl]-2-(3-methyl-2-oxopyridin-1-yl)acetamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

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